molecular formula C20H19N3O4S B2508048 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide CAS No. 681236-87-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Cat. No.: B2508048
CAS No.: 681236-87-3
M. Wt: 397.45
InChI Key: RUFXKPADZXQIJG-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a complex organic compound that features a benzamide core linked to a 3,4-dihydroisoquinoline moiety via a sulfonyl group and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide typically involves multiple steps:

    Formation of the 3,4-dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Sulfonylation: The 3,4-dihydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with benzamide: The sulfonylated intermediate is coupled with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the isoxazole ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The benzamide and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides and isoxazoles.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound could be used in studies investigating cellular pathways and mechanisms of action.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may facilitate binding to active sites, while the isoxazole and benzamide moieties could interact with other regions of the target molecule, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: Lacks the isoxazole ring, potentially altering its biological activity.

    N-(5-methylisoxazol-3-yl)benzamide: Lacks the 3,4-dihydroisoquinoline moiety, which may affect its binding properties.

Uniqueness

The presence of both the 3,4-dihydroisoquinoline and isoxazole moieties in 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide makes it unique compared to similar compounds. This combination of functional groups may confer distinct biological activities and binding properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14-12-19(22-27-14)21-20(24)16-6-8-18(9-7-16)28(25,26)23-11-10-15-4-2-3-5-17(15)13-23/h2-9,12H,10-11,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFXKPADZXQIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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